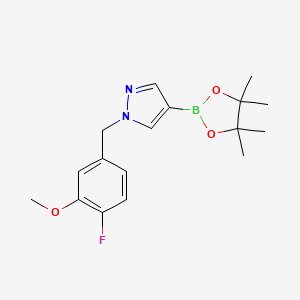

1-(4-Fluoro-3-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

This compound (CAS: 1604036-68-1) is a pyrazole-based boronic ester with the molecular formula C₁₇H₂₂BFN₂O₃ and a molecular weight of 332.2 g/mol . Its structure features a 4-fluoro-3-methoxybenzyl group attached to the pyrazole ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the 4-position. The boronic ester group is critical for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science . The compound is typically synthesized via alkylation of 4-boronic ester-substituted pyrazole precursors with halogenated benzyl derivatives under basic conditions, as exemplified in and . It is available with a purity ≥95% but is currently listed as discontinued by suppliers .

Properties

IUPAC Name |

1-[(4-fluoro-3-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BFN2O3/c1-16(2)17(3,4)24-18(23-16)13-9-20-21(11-13)10-12-6-7-14(19)15(8-12)22-5/h6-9,11H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJLDISNNMWDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluoro-3-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Pyrazole ring

- Substituents :

- 4-Fluoro-3-methoxybenzyl group

- 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the pyrazole moiety can engage in hydrogen bonding and π-π stacking interactions with target proteins. The dioxaborolane group enhances the compound's stability and solubility in biological systems.

Pharmacological Effects

This compound has demonstrated a range of pharmacological effects:

- Anticancer Activity : In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines. For example, it has been reported to inhibit the growth of MV4:11 and Molm-13 cells with IC50 values in the low micromolar range .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. It has shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound in a xenograft model of leukemia. The treatment group exhibited a significant reduction in tumor volume compared to the control group (p < 0.05), indicating its potential as a therapeutic agent in leukemia treatment.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of Mycobacterium tuberculosis. Results showed that it had an MIC value of 0.5–1.0 μg/mL against drug-resistant strains . This suggests a promising avenue for developing new treatments for tuberculosis.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate:

| Parameter | Value |

|---|---|

| Cmax (mg/mL) | 592 ± 62 |

| Half-life (h) | 26.2 ± 0.9 |

| Clearance (L/h/kg) | 1.5 ± 0.3 |

| Oral Bioavailability (%) | 40.7% |

These parameters suggest that the compound has favorable pharmacokinetic properties conducive to further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Insights

Substituent Effects on Reactivity and Applications: The 4-fluoro-3-methoxybenzyl group in the target compound combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents. This balance may enhance stability and modulate electronic properties for cross-coupling reactions compared to purely halogenated analogues (e.g., 3,4-difluoro or 4-chloro derivatives) .

Crystallographic and Conformational Studies: Isostructural derivatives (e.g., chloro vs. bromo in ) exhibit nearly identical crystal packing but differ in halogen-based intermolecular interactions.

Biological Activity :

- While the target compound’s specific bioactivity is undocumented, structurally related compounds show diverse applications. For example, 4-(4-chlorophenyl)-thiazole derivatives () display antimicrobial activity, and analogues in act as M1 muscarinic receptor modulators. The 4-fluoro-3-methoxy substitution could optimize interactions with hydrophobic binding pockets in therapeutic targets .

Safety and Handling: Analogues like 1-(3-fluoro-4-methylbenzyl)-4-boronate pyrazole () carry warnings for skin, eye, and respiratory irritation (H315, H319, H335).

Preparation Methods

Alkylation Using Sodium Hydride and Alkyl Chlorides

- Under an inert atmosphere (argon), sodium hydride (60% dispersion in mineral oil) is added portionwise to a solution of the pyrazole boronate ester in a polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

- The reaction mixture is cooled (ice bath) and stirred to generate the pyrazolide anion.

- Subsequently, 4-fluoro-3-methoxybenzyl chloride (or a related benzyl halide) is added dropwise.

- The mixture is allowed to warm to room temperature and stirred for several hours (typically 2 to 16 hours).

- After reaction completion, the mixture is quenched with water and extracted with ethyl acetate.

- The organic phase is washed, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated.

- Purification is achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.

- Yields range from moderate to good (46% to 86% in similar pyrazole alkylation reactions).

- Characterization by mass spectrometry (MS) shows molecular ion peaks consistent with expected mass.

- ^1H-NMR spectra confirm the presence of the benzyl substituent and pyrazole protons.

Alkylation Using Potassium Carbonate or Cesium Carbonate

- Potassium carbonate or cesium carbonate is used as a base in solvents such as 1-methylpyrrolidin-2-one (NMP), DMF, or acetonitrile.

- The pyrazole boronate ester and base are suspended or dissolved, and the benzyl halide is added dropwise.

- The reaction is stirred at room temperature or heated (up to 90–110 °C) for 0.75 to 16 hours.

- Microwave irradiation can be employed to accelerate the reaction, reducing reaction times to 0.5–2 hours.

- Workup involves extraction with ethyl acetate, washing with water and brine, drying, and concentration.

- Purification by column chromatography yields the desired alkylated product.

- Milder reaction conditions compared to sodium hydride.

- Avoids handling pyrophoric hydrides.

- Suitable for scale-up due to operational simplicity.

Representative Experimental Data Summary

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Sodium hydride (60%), pyrazole boronate ester, 4-fluoro-3-methoxybenzyl chloride | THF or DMF | 0 °C to RT | 2–16 h | 46–86 | Argon atmosphere, ice cooling, column chromatography purification |

| 2 | Potassium carbonate, pyrazole boronate ester, 4-fluoro-3-methoxybenzyl chloride | NMP or DMF | RT to 95 °C | 0.75–16 h | 60–75 | Milder base, microwave heating possible |

| 3 | Cesium carbonate, pyrazole boronate ester, 4-fluoro-3-methoxybenzyl bromide | Acetonitrile or DMF | 90–110 °C | 1–2 h | 42–70 | Microwave irradiation enhances rate, suitable for alkylation |

Additional Notes on Reaction Optimization and Purification

- Use of dry, oxygen-free solvents and inert atmosphere is critical to prevent side reactions.

- The choice of base influences reaction rate and yield; cesium carbonate often provides higher reactivity.

- Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

- Silica gel chromatography with hexane/ethyl acetate gradients is effective for purification.

- Analytical characterization includes MS (ESI or CI), ^1H-NMR, and LC-MS to confirm structure and purity.

Summary of Research Findings

- The alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with benzyl halides bearing electron-withdrawing and electron-donating substituents (such as 4-fluoro-3-methoxy) is well-documented using both strong bases (NaH) and milder carbonate bases.

- Reaction conditions can be tailored to balance yield, reaction time, and operational safety.

- The boronate ester moiety remains intact under these conditions, preserving the compound’s utility for further cross-coupling reactions.

- The described methods have been validated by multiple synthetic protocols, including patent literature and peer-reviewed experimental procedures.

Q & A

Basic: What are the common synthetic routes for preparing this pyrazole-boronic ester derivative?

The compound is typically synthesized via multistep organic reactions , leveraging its boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) for downstream coupling reactions. Key steps include:

- Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or α,β-unsaturated ketones to form the pyrazole core .

- Boronation : Introducing the boronic ester group via palladium-catalyzed Miyaura borylation, using bis(pinacolato)diboron (B₂Pin₂) under inert conditions .

- Functionalization : Attaching the 4-fluoro-3-methoxybenzyl group through alkylation or nucleophilic substitution, optimized using polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) .

Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-substitution at reactive sites.

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Rigorous characterization requires a combination of:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, particularly for novel derivatives .

- HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Basic: How should researchers purify this compound to achieve high yields and purity?

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) to separate boronic ester byproducts .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove residual catalysts or unreacted starting materials .

- Size-Exclusion Chromatography : Effective for isolating high-molecular-weight impurities in large-scale syntheses .

Advanced: How can competing reactivity at the boronic ester and pyrazole N-H sites be managed during Suzuki-Miyaura coupling?

The boronic ester group is prone to hydrolysis or undesired cross-coupling. Mitigation strategies include:

- Protection/Deprotection : Temporarily protect the pyrazole N-H with a tert-butoxycarbonyl (Boc) group before coupling .

- Catalytic System Optimization : Use Pd(OAc)₂ with SPhos ligand in degassed toluene/water mixtures to enhance selectivity for the boronic ester site .

- Low-Temperature Conditions : Conduct reactions at 0–5°C to suppress side reactions .

Advanced: How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Substituent Variation : Systematically modify:

- Biological Assays : Test derivatives against disease-relevant targets (e.g., kinases, microbial enzymes) using enzymatic inhibition assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Advanced: How can contradictory biological activity data across studies be resolved?

Discrepancies in antimicrobial or anticancer activity often arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC determinations) and use reference strains .

- Solubility Issues : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid aggregation in aqueous buffers .

- Metabolic Interference : Test metabolites using liver microsome models to rule out off-target effects .

Advanced: What crystallographic insights inform the reactivity of this compound?

Single-crystal X-ray studies reveal:

- Planarity of the Pyrazole Ring : Facilitates π-π stacking in protein binding pockets .

- Boron Geometry : Trigonal-planar coordination of the boronic ester, critical for Suzuki-Miyaura coupling efficiency .

- Intermolecular Interactions : Hydrogen bonding between the methoxy group and solvent molecules influences solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.